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Compound of Interest

1-(5-Chlorothiophen-2-yl)propan-
Compound Name:

2-one
CAS No.: 1249958-78-8
Cat. No.: B2890606

Get Quote

\ J

CAS Number: 1249958-78-8 Synonyms: 5-Chloro-2-acetonylthiophene; 1-(5-Chloro-2-
thienyl)-2-propanone; 5-CI-P2TP. Chemical Family: Thiophene-based Ketones / Heterocyclic
Building Blocks.

Executive Summary

1-(5-Chlorothiophen-2-yl)propan-2-one is a specialized heterocyclic scaffold utilized primarily
as a versatile intermediate in medicinal chemistry and forensic analysis. Structurally, it serves
as a bioisostere for 4-chlorophenylacetone (4-Chloro-P2P), replacing the phenyl ring with a 5-
chlorothiophene moiety. This substitution alters lipophilicity (

) and metabolic stability, making it a critical building block for the synthesis of 5-
chloromethiopropamine (5-CI-MPA) and related serotonin/dopamine transporter ligands.

This guide details the physicochemical properties, validated synthesis pathways, and analytical
characterization of the compound, emphasizing high-purity production for reference standard
generation.
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Chemical Identity & Physicochemical Properties[1]
[2][3][4][5]

Property Data
CAS Number 1249958-78-8
IUPAC Name 1-(5-Chlorothiophen-2-yl)propan-2-one

Molecular Formula

Molecular Weight 174.65 g/mol

Pale yellow to amber oil (tends to darken upon
Appearance S

oxidation)
Boiling Point (Predicted) 240-245 °C (at 760 mmHg)
Density ~1.28 g/cm?3

N Soluble in DCM, MeOH, EtOAc; Insoluble in

Solubility

water.[1][2]

Sensitive to light and air; store under inert gas
Stability (Arf

) at 2-8 °C.

Synthetic Methodologies

The synthesis of 1-(5-Chlorothiophen-2-yl)propan-2-one presents specific challenges
regarding regioselectivity on the thiophene ring. The Nitroalkene Route is the industry standard
for high-purity applications, avoiding the polyalkylation byproducts common in Friedel-Crafts
acylation.

Route A: The Nitroalkene Pathway (High Purity)

This three-step protocol ensures regiochemical control, placing the acetone side chain strictly
at the C2 position while retaining the chlorine at C5.

Step 1: Vilsmeier-Haack Formylation
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Precursor: 2-Chlorothiophene Reagents:

, DMF Mechanism: Electrophilic aromatic substitution.

e Protocol: To a cooled solution of DMF (1.2 eq) and

(1.1 eq) at 0°C, add 2-chlorothiophene (1.0 eq) dropwise. The Vilsmeier adduct forms in situ.
Hydrolysis with aqueous sodium acetate yields 5-chloro-2-thiophenecarboxaldehyde.

 Critical Control: Temperature must remain <20°C to prevent polymerization.

Step 2: Henry Reaction (Nitroaldol Condensation)

Precursor: 5-Chloro-2-thiophenecarboxaldehyde Reagents: Nitroethane, Ammonium Acetate
(cat.) Product: 1-(5-Chlorothiophen-2-yl)-2-nitroprop-1-ene.

e Protocol: Reflux aldehyde with excess nitroethane and catalytic

in toluene or acetic acid. Use a Dean-Stark trap to remove water, driving the equilibrium to
the nitroalkene.

o Observation: Product crystallizes as yellow/orange needles upon cooling.

Step 3: Reductive Hydrolysis (Iron/Acid)

Precursor: Nitroalkene intermediate Reagents: Iron powder, HCI (ag), Toluene Mechanism:
Reduction of the alkene/nitro group to an enamine/oxime intermediate, followed by in-situ
hydrolysis to the ketone.

e Protocol: Suspend iron powder (4 eq) in water/toluene with catalytic

. Add the nitroalkene slowly at reflux. Add conc. HCI dropwise. The tautomerization yields the
target ketone.

 Purification: Steam distillation or high-vacuum fractional distillation is required to remove
amine byproducts.

Synthesis Workflow Diagram[7]
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Figure 1: Step-wise synthetic pathway from commercial 2-chlorothiophene to the target ketone.

Analytical Characterization

For validation of the reference standard, the following spectral data is expected.

Nuclear Magnetic Resonance (NMR)[5]
« NMR (400 MHz,

):

o

2.20 (s, 3H,
-C=0) — Methyl ketone singlet.
o 3.85 (s, 2H,
-C=0) — Methylene bridge singlet.
o 6.65 (d,
Hz, 1H, Thiophene H-3) — Aromatic doublet.
o 6.80 (d,

Hz, 1H, Thiophene H-4) — Aromatic doublet.
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o Note: The coupling constant (

) of ~3.8 Hz is characteristic of 2,5-disubstituted thiophenes.

Mass Spectrometry (GC-MS)
e Molecular lon (

):

174 (base peak usually 43 or 131).

 |sotope Pattern: Distinctive Chlorine signature (

and
in 3:1 ratio) at 174/176.

e Fragmentation:

o 131 (
). Loss of acetyl group (tropylium-like thiophene cation).
o 43 (

). Acetyl cation.

Applications in Drug Development

This compound is a Class | Bioisostere research tool.

o Monoamine Transporter Ligands: It is the immediate precursor to 5-Chloromethiopropamine
(5-CI-MPA). Researchers use this scaffold to probe the Serotonin Transporter (SERT) vs.
Dopamine Transporter (DAT) selectivity. The 5-chloro substituent typically increases SERT
affinity compared to the unsubstituted analog.

» Metabolic Stability Studies: The chlorine atom blocks the metabolically vulnerable C5
position of the thiophene ring, preventing ring hydroxylation and extending the half-life of
derived pharmaceuticals in microsome stability assays.
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Safety & Handling Protocols

Signal Word:WARNING

Hazard Class Statement

Acute Toxicity Harmful if swallowed or inhaled.

) o Causes skin irritation.[3] Thiophene derivatives
Skin Irritation

can be sensitizers.[3]

Lachrymator potential. Store in a dedicated
Storage

flammables fridge.

Self-Validating Safety Workflow

Every synthesis batch must undergo a "Quench & Verify" cycle to ensure no unreacted
Vilsmeier reagent or nitroalkene remains, as these are highly reactive/toxic.

Reaction Complete?

No (Continue Reflux) Yes
TLC/GC Analysis Quench: Ice/Water
(Disappearance of Nitroalkene) Neutralize to pH 7

Extraction (DCM)
Wash w/ Brine

Waste Disposal:

Halogenated Organics

Click to download full resolution via product page

Figure 2: Safety decision matrix for the workup of the reduction step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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